- Preparation of carbamate prodrugs for inhibition of inosine monophosphate dehydrogenase (IMPDH), World Intellectual Property Organization, , ,
Cas no 94994-39-5 (4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid)
94994-39-5 structure
Product Name:4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid
Numéro CAS:94994-39-5
Le MF:C10H19NO4
Mégawatts:217.26216340065
MDL:MFCD09831984
CID:1091068
PubChem ID:10656390
Update Time:2024-10-25
4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid
- 5-Hydroxymethylisoxazole-3-carboxylic acid ethyl ester
- 4-[(TERT-BUTOXYCARBONYL)(METHYL)AMINO]BUTANOIC ACID
- 4-[[(1,1-Dimethylethoxy)carbonyl]methylamino]butanoic acid (ACI)
- 4-[(tert-Butoxycarbonyl)(methyl)amino]butyric acid
- 4-[N-(tert-Butoxycarbonyl)-N-methylamino]butyric acid
- 4-[N-Methyl-N-(tert-butoxycarbonyl)amino]butyric acid
- F8880-8286
- AB6481
- 4-(N-tert-butoxycarbonyl-N-methylamino)butyric acid
- EN300-49664
- 4-((tert-butoxycarbonyl)(methyl)amino)butanoicacid
- 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic Acid
- SY107643
- SCHEMBL693386
- PXAKQDWAISFHCM-UHFFFAOYSA-N
- 4-[{[(1,1-Dimethylethyl)oxy]carbonyl}(methyl)amino)butanoic acid
- Z382704896
- Boc-N-methyl-gamma-aminobutyric acid
- 4-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid
- 94994-39-5
- 4-(N-t-butyloxycarbonyl-N-methylamino)butanoic acid
- CS-W005842
- AS-19947
- 4-(N-BOC-N-METHYL-AMINO)-BUTYRIC ACID
- MFCD09831984
- 4-[(TERT-BUTOXYCARBONYL)(METHYL)AMINO]BUTANOICACID
- 4-((Boc)(methyl)amino)butanoic acid
- 4-(tert-butoxycarbonyl-methyl-amino)-butyric acid
- 4-[{[(1,1-dimethylethyl)oxy]carbonyl}(methyl)amino]butanoic acid
- 4-([(tert-Butoxy)carbonyl](methyl)amino)butanoic acid
- AKOS008126011
- 4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid
-
- MDL: MFCD09831984
- Piscine à noyau: 1S/C10H19NO4/c1-10(2,3)15-9(14)11(4)7-5-6-8(12)13/h5-7H2,1-4H3,(H,12,13)
- La clé Inchi: PXAKQDWAISFHCM-UHFFFAOYSA-N
- Sourire: O=C(N(CCCC(O)=O)C)OC(C)(C)C
Propriétés calculées
- Qualité précise: 217.13100
- Masse isotopique unique: 217.13140809g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 7
- Complexité: 232
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1
- Surface topologique des pôles: 66.8Ų
Propriétés expérimentales
- Point de fusion: 62-65°C
- Le PSA: 66.84000
- Le LogP: 1.71810
4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315; H319; H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Conditions de stockage:Store at room temperature
4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FZ296-5g |
4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid |
94994-39-5 | 98% | 5g |
3507CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FZ296-1g |
4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid |
94994-39-5 | 98% | 1g |
802.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FZ296-250mg |
4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid |
94994-39-5 | 98% | 250mg |
416CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FZ296-100mg |
4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid |
94994-39-5 | 98% | 100mg |
265CNY | 2021-05-08 | |
| Chemenu | CM255963-1g |
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid |
94994-39-5 | 98% | 1g |
$147 | 2021-06-09 | |
| Chemenu | CM255963-5g |
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid |
94994-39-5 | 98% | 5g |
$421 | 2021-06-09 | |
| Chemenu | CM255963-10g |
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid |
94994-39-5 | 98% | 10g |
$673 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FZ296-200mg |
4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid |
94994-39-5 | 98% | 200mg |
245.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FZ296-50mg |
4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid |
94994-39-5 | 98% | 50mg |
83.0CNY | 2021-07-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T47900-250mg |
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid |
94994-39-5 | 98% | 250mg |
¥74.0 | 2023-09-06 |
4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Isopropanol , Acetonitrile ; overnight, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; 0 °C; 24 h, rt
Référence
- Aminopropyl thiazole derivatives useful as fungicides, and their preparation procedures, Germany, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
Référence
- Peptoads, a group of amphiphilic long-chain triamides, Langmuir, 2005, 21(23), 10428-10438
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Référence
- Total Synthesis of Cyclosporin on Solid-Phase Support, 2009, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 6 h, 0 °C
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
- Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers, Organic & Biomolecular Chemistry, 2011, 9(6), 1846-1854
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 10 min, rt; rt → 0 °C
1.3 30 min, 0 °C; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 10 min, rt; rt → 0 °C
1.3 30 min, 0 °C; 12 h, rt
Référence
- Synthesis and evaluation of xanomeline analogs-Probing the wash-resistant phenomenon at the M1 muscarinic acetylcholine receptor, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1376-1392
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 14 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; 14 h, rt
Référence
- Preparation of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as β-lactamase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 72 h, rt
Référence
- Preparation of substituted quinolinone derivatives for use as muscarinic receptor antagonists and β2 adrenergic receptor agonists, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Methanol ; 10 min, rt; 1 h, rt
Référence
- Nitrogen-based linkers for attaching modifying groups to polypeptides and other macromolecules, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 5 min, 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 2 h, 0 °C
1.4 Solvents: Water ; 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 2 h, 0 °C
1.4 Solvents: Water ; 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Référence
- Fragment-based domain shuffling approach for the synthesis of pyran-based macrocyclic compounds, Proceedings of the National Academy of Sciences of the United States of America, 2011, 108(17), 6751-6756
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 16 h, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Référence
- Antibody drug conjugates comprising STING modulators, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Methanol ; 10 min, rt; 22 h, rt
Référence
- DC-SiGN antibody conjugates comprising STING receptor agonists and their use in cancer therapy, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Methanol ; 10 min, rt; 22 h, rt
Référence
- Antibody conjugates comprising sting agonist, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; 20 min, 0 °C; 22 h, rt
Référence
- Preparation of chemokine receptor binding (benzimidazol-2-ylmethyl)(5,6,7,8-tetrahydroquinolin-8-yl)amines and related heterocyclic compounds with enhanced efficacy against AIDS and other disorders, United States, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ; 16 h, rt → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Référence
- Lipid compound for cell transfection, and liposome and pharmaceutical composition comprising the same for treating genetic abnormality-induced disease, China, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Methanol ; rt; 2 h, rt
Référence
- (R)-N-ethyl-5-fluoro-N-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino)-2-m ethylhexan-3-yl)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl)oxy)benzamide besylate salt for the treatment of diseases such as cancer, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Methanol ; rt; 2 d, rt
Référence
- Synthesis of Pyridazines or 1,2,4-Triazines containing spirocyclic amines treating cancers and diabetes, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt; 2 h, rt
Référence
- Preparation of substituted spiro derivatives, especially, (R)-N-ethyl-5-fluoro-N-isopropyl-2-[[5-[2-[6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl]-2,6-diazaspiro[3.4]octan-6-yl]-1,2,4-triazin-6-yl]oxy]benzami de and its dibesylate as inhibitors of menin-MLL interaction and their use in combination with a BCl-2 inhibitor and optionally one other antitumor agents, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Methanol ; rt; 2 h, rt
Référence
- Combination therapies, World Intellectual Property Organization, , ,
4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Raw materials
- Di-tert-butyl dicarbonate
- N-Methyl-4-aminobutyric Acid
- γ-Aminobutyric acid
- 4-(methylamino)butanoic acid;hydrochloride
- Boc-GABA-OH
- N-Methylpyrrolidone
4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Preparation Products
4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:94994-39-5)4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid
Numéro de commande:A859219
État des stocks:in Stock
Quantité:5g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:16
Prix ($):176.0/617.0
Courriel:sales@amadischem.com
4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid Littérature connexe
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
94994-39-5 (4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid) Produits connexes
- 142247-38-9(N-Boc-4-Piperidin-4-yl-butyric Acid)
- 154775-43-6(3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid)
- 952480-32-9(2-(3-tert-butoxycarbonyl-3-azaspiro[5.5]undecan-9-yl)acetic acid)
- 157688-46-5(2-(1-tert-butoxycarbonyl-4-piperidyl)acetic acid)
- 183062-96-6(2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}acetic acid)
- 120984-59-0(tert-Butyl 3-Formylpropylmethylcarbamate)
- 100222-98-8(Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-)
- 1268521-78-3(2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid)
- 154375-43-6(N-Boc-4-piperidinepropionic acid)
- 1121527-35-2(4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:94994-39-5)4-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid
Pureté:99%/99%
Quantité:5g/25g
Prix ($):176.0/617.0